molecular formula C11H14INO3 B8078459 Methyl 4-(dimethylamino)-5-iodo-2-methoxybenzoate

Methyl 4-(dimethylamino)-5-iodo-2-methoxybenzoate

Cat. No.: B8078459
M. Wt: 335.14 g/mol
InChI Key: ZNQCCHHGBIVMQU-UHFFFAOYSA-N
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Description

Methyl 4-(dimethylamino)-5-iodo-2-methoxybenzoate is an organic compound with a complex structure, featuring a benzoate core substituted with dimethylamino, iodo, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(dimethylamino)-5-iodo-2-methoxybenzoate typically involves multi-step organic reactions. One common method is the iodination of a precursor compound, followed by esterification and dimethylamination. The reaction conditions often require the use of specific reagents such as iodine, methylating agents, and dimethylamine under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to maintain consistent quality. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dimethylamino)-5-iodo-2-methoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Palladium-catalyzed cross-coupling reactions using organoboron reagents.

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted benzoates, carboxylic acids, and reduced or oxidized derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(dimethylamino)-5-iodo-2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-(dimethylamino)-5-iodo-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The dimethylamino group can enhance its binding affinity to certain proteins, while the iodo and methoxy groups contribute to its overall chemical reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(dimethylamino)-2-methoxybenzoate: Lacks the iodo group, resulting in different reactivity and applications.

    Methyl 4-(dimethylamino)-5-chloro-2-methoxybenzoate:

    Methyl 4-(dimethylamino)-5-bromo-2-methoxybenzoate: Similar structure with a bromo group, leading to variations in reactivity and biological activity.

Uniqueness

Methyl 4-(dimethylamino)-5-iodo-2-methoxybenzoate is unique due to the presence of the iodo group, which imparts distinct chemical reactivity and potential for specific applications in synthesis and medicinal chemistry. The combination of dimethylamino, iodo, and methoxy groups makes it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

methyl 4-(dimethylamino)-5-iodo-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO3/c1-13(2)9-6-10(15-3)7(5-8(9)12)11(14)16-4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQCCHHGBIVMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C(=C1)OC)C(=O)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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